3-Amino-6-(m-tolyl)pyrazine-2-carbonitrile
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Overview
Description
3-Amino-6-(m-tolyl)pyrazine-2-carbonitrile is a heterocyclic compound that contains a pyrazine ring substituted with an amino group, a m-tolyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(m-tolyl)pyrazine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-6-bromo-pyrazine-2-carbonitrile with m-tolylboronic acid under Suzuki-Miyaura coupling conditions. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(m-tolyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or nitric acid can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Halogenated or sulfonated derivatives of the compound.
Scientific Research Applications
3-Amino-6-(m-tolyl)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of 3-Amino-6-(m-tolyl)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The amino and carbonitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carbonitrile: Lacks the m-tolyl group, which may affect its biological activity and chemical reactivity.
6-(m-Tolyl)pyrazine-2-carbonitrile: Lacks the amino group, which may influence its interaction with biological targets.
3-Amino-6-phenylpyrazine-2-carbonitrile: Contains a phenyl group instead of a m-tolyl group, which may alter its physicochemical properties and applications.
Uniqueness
3-Amino-6-(m-tolyl)pyrazine-2-carbonitrile is unique due to the presence of both the amino and m-tolyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-6-(3-methylphenyl)pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c1-8-3-2-4-9(5-8)11-7-15-12(14)10(6-13)16-11/h2-5,7H,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSNVSSGSNIDLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN=C(C(=N2)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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